molecular formula C4H4ClN3O4S B13169925 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid

2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid

Cat. No.: B13169925
M. Wt: 225.61 g/mol
InChI Key: ALLNVCZVGPZKCL-UHFFFAOYSA-N
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Description

2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is a chemical compound known for its unique structure and reactivity It contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and a chlorosulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound is produced in large quantities while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and alkenes for cycloaddition reactions. The conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce cycloadducts with unique structural features .

Scientific Research Applications

2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its reactivity with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify the structure and function of target molecules, leading to its effects in different applications. The triazole ring also contributes to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to the presence of the triazole ring, which imparts specific reactivity and stability characteristics. This makes it distinct from other compounds with similar functional groups but different ring structures. The combination of the triazole ring and the chlorosulfonyl group provides a unique platform for chemical modifications and applications in various fields .

Properties

Molecular Formula

C4H4ClN3O4S

Molecular Weight

225.61 g/mol

IUPAC Name

2-(4-chlorosulfonyltriazol-2-yl)acetic acid

InChI

InChI=1S/C4H4ClN3O4S/c5-13(11,12)3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10)

InChI Key

ALLNVCZVGPZKCL-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1S(=O)(=O)Cl)CC(=O)O

Origin of Product

United States

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